molecular formula C13H17N5O3 B2910589 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 2034616-73-2

1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2910589
CAS No.: 2034616-73-2
M. Wt: 291.311
InChI Key: JPAKIVGOSBBTSJ-UHFFFAOYSA-N
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Description

1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that features a unique combination of pyrimidine, piperidine, and imidazolidinone moieties

Preparation Methods

The synthesis of 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one involves multiple steps, typically starting with the preparation of the pyrimidine and piperidine intermediates. The key steps include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Pyrimidin-4-yloxy)piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c19-12-15-5-7-18(12)13(20)17-6-1-2-10(8-17)21-11-3-4-14-9-16-11/h3-4,9-10H,1-2,5-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAKIVGOSBBTSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)N2CCNC2=O)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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